molecular formula C13H18N2O4S B13890291 N-(oxan-4-ylmethyl)-3-sulfamoylbenzamide

N-(oxan-4-ylmethyl)-3-sulfamoylbenzamide

Cat. No.: B13890291
M. Wt: 298.36 g/mol
InChI Key: MUYVQWGCSFAJTJ-UHFFFAOYSA-N
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Description

N-(oxan-4-ylmethyl)-3-sulfamoylbenzamide is a sulfonamide-derived benzamide compound characterized by a 3-sulfamoyl group on the benzamide core and an oxan-4-ylmethyl (tetrahydropyranylmethyl) substituent on the amide nitrogen (Figure 1).

Properties

Molecular Formula

C13H18N2O4S

Molecular Weight

298.36 g/mol

IUPAC Name

N-(oxan-4-ylmethyl)-3-sulfamoylbenzamide

InChI

InChI=1S/C13H18N2O4S/c14-20(17,18)12-3-1-2-11(8-12)13(16)15-9-10-4-6-19-7-5-10/h1-3,8,10H,4-7,9H2,(H,15,16)(H2,14,17,18)

InChI Key

MUYVQWGCSFAJTJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1CNC(=O)C2=CC(=CC=C2)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(oxan-4-ylmethyl)-3-sulfamoylbenzamide typically involves the reaction of 3-sulfamoylbenzoic acid with oxan-4-ylmethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(oxan-4-ylmethyl)-3-sulfamoylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

N-(oxan-4-ylmethyl)-3-sulfamoylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(oxan-4-ylmethyl)-3-sulfamoylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The sulfamoyl group is particularly important for its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The pharmacological profile of sulfamoylbenzamides is highly dependent on substituent placement. A comparison of key analogs is summarized below:

Compound Amide Nitrogen Substituent Benzamide Substituents Molecular Weight Key Biological Activity
N-(oxan-4-ylmethyl)-3-sulfamoylbenzamide Oxan-4-ylmethyl 3-sulfamoyl ~325 (estimated) Not reported (inferred hCA inhibition)
Indapamide 2-Methylindolyl 4-chloro, 3-sulfamoyl 365.8 hCA inhibition, diuretic
Clopamide 2,6-Dimethylpiperidino 4-chloro, 3-sulfamoyl 345.84 Antihypertensive, diuretic
6w (TG7-165) 2-Methylindolylethyl 3-sulfamoyl 358 Not explicitly reported

Key Observations :

  • Substituent Position : Derivatives with halogen (e.g., 4-chloro) and sulfamoyl groups at the 3-position exhibit enhanced hCA inhibition, as seen in indapamide and clopamide . The absence of a 4-chloro group in N-(oxan-4-ylmethyl)-3-sulfamoylbenzamide may reduce potency compared to these analogs.
  • Amide Nitrogen Modifications : The oxan-4-ylmethyl group likely improves metabolic stability compared to indole (indapamide) or piperidine (clopamide) moieties, which are susceptible to CYP3A4-mediated dehydrogenation .

Carbonic Anhydrase (hCA) Inhibition

Structure-activity relationship (SAR) studies highlight the importance of C-4 substituents on the benzamide ring. For example:

  • Chloro/Fluorine at C-4 : Derivatives like 6i–6t (4-Cl/4-F) show potent inhibition across hCA isoforms I, II, IV, and IX (KI values < 0.1 μM) .
  • Unsubstituted C-4 : Compounds lacking C-4 halogens (e.g., N-(oxan-4-ylmethyl)-3-sulfamoylbenzamide) may exhibit weaker hCA binding, as intermediates without these groups (e.g., 3a–3d in ) showed poor inhibition .

Metabolic Stability

  • Indapamide : Undergoes CYP3A4-mediated dehydrogenation of its indoline moiety, forming reactive metabolites .
  • This contrasts with clopamide’s piperidine group, which may undergo N-dealkylation.

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